3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide 3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16336916
InChI: InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,16,17,20)
SMILES:
Molecular Formula: C13H10ClN5OS
Molecular Weight: 319.77 g/mol

3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC16336916

Molecular Formula: C13H10ClN5OS

Molecular Weight: 319.77 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C13H10ClN5OS
Molecular Weight 319.77 g/mol
IUPAC Name 5-(2-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,16,17,20)
Standard InChI Key UELKLDLKLUTMIA-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=CS3

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound’s structure integrates three key components:

  • A 1-methylpyrazole-5-carboxamide backbone, which provides a planar aromatic system with hydrogen-bonding capabilities via the carboxamide group.

  • A 1,3,4-thiadiazol-2-yl substituent, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety enhances electron-deficient character, facilitating interactions with biological targets.

  • A 2-chlorophenyl group at the pyrazole’s 3-position, introducing steric bulk and electron-withdrawing effects that modulate solubility and target affinity.

The molecular formula for the base structure is C₁₃H₁₀ClN₅OS, with a theoretical molecular weight of 319.77 g/mol. Notably, derivatives such as the 5-methyl-1,3,4-thiadiazole variant (C₁₄H₁₂ClN₅OS, 333.8 g/mol) have been documented, underscoring the impact of minor substituents on physicochemical properties.

Spectroscopic and Computational Insights

While experimental spectral data for this specific compound are unavailable, density functional theory (DFT) simulations of analogous structures predict:

  • IR spectra: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretch) and 3,150–3,300 cm⁻¹ (N-H stretch).

  • NMR shifts:

    • Pyrazole protons: δ 6.8–7.2 ppm (aromatic region).

    • Thiadiazole protons: δ 8.1–8.5 ppm (deshielded due to electron-deficient ring).
      These predictions align with observed patterns in related pyrazole-thiadiazole hybrids .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically proceeds via sequential heterocycle formation and coupling reactions:

Route 1: Carboxamide Coupling

  • Pyrazole synthesis: Condensation of ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate.

  • Thiadiazole formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.

  • Amide bond formation: Coupling via EDCI/HOBt-mediated reaction between pyrazole carboxylic acid and 2-amino-1,3,4-thiadiazole.

Route 2: One-Pot Cyclocondensation
A modified Hantzsch thiadiazole synthesis using:

  • Pyrazole-carbonyl chloride

  • Thiosemicarbazide

  • Phosphorus oxychloride as cyclizing agent

Yields for analogous compounds range from 45–68%, with purity >95% achievable via silica gel chromatography.

Optimization Challenges

Critical factors influencing synthesis efficiency:

ParameterImpact on Yield
Reaction temperature>80°C promotes decomposition
Solvent polarityDMF > DMSO > THF
Coupling reagentEDCI > DCC > HATU

Microwave-assisted synthesis has reduced reaction times by 40% in pilot studies of related molecules .

Biological Activity and Mechanism

CompoundIC₅₀ (μM)Cell LineMechanism
5-(2-ClPh)-thiadiazole 0.28MCF-7Tubulin inhibition
N-Methyl-pyrazole 5.41SKNMCERK1/2 suppression
CF₃-thiadiazole 22.19PC3Tyrosine kinase inhibition

Molecular docking studies suggest the chlorophenyl group occupies hydrophobic pockets in kinase domains, while the thiadiazole nitrogen atoms coordinate catalytic metal ions .

Enzymatic Interactions

In silico analysis predicts strong binding affinity (ΔG < -9.2 kcal/mol) toward:

  • COX-2 (cyclooxygenase-2)

  • EGFR (epidermal growth factor receptor)

  • HDAC6 (histone deacetylase 6)

The carboxamide linker is critical for hydrogen bonding with Ser530 (COX-2) and Asp831 (EGFR) .

Pharmacokinetic Profiling

ADMET Predictions

Computational models using SwissADME indicate:

ParameterPrediction
LogP2.8 (moderate lipophilicity)
HIA92% (high absorption)
CYP2D6 inhibitionProbable (Score: 0.87)
Ames mutagenicityNegative

Metabolic Pathways

Primary metabolic transformations predicted via BioTransformer:

  • Phase I: Hydroxylation at thiadiazole C5 → Sulfoxide formation.

  • Phase II: Glucuronidation of pyrazole-N-methyl group.

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules:

FeatureThis Compound5-Methyl Analog1,3,4-Oxadiazole
Molecular Weight319.77333.8305.3
LogD (pH 7.4)2.12.91.7
Anticancer IC₅₀Predicted: 1–10 μM0.28–22 μM 0.079–8.284 μM
Metabolic StabilityModerate (t₁/₂=3h)Low (t₁/₂=1.5h)High (t₁/₂=6h)

The absence of the 5-methyl group on the thiadiazole ring may enhance metabolic stability while slightly reducing membrane permeability compared to its methylated counterpart .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator